molecular formula CHF3FeO3S B1252563 Iron(II) Trifluoromethanesulfonate CAS No. 59163-91-6

Iron(II) Trifluoromethanesulfonate

Cat. No.: B1252563
CAS No.: 59163-91-6
M. Wt: 205.92 g/mol
InChI Key: QZLVALRWETVYSE-UHFFFAOYSA-N
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Description

Iron(II) Trifluoromethanesulfonate, also known as Iron(II) triflate, is an inorganic compound with the chemical formula C2F6FeO6S2. It is a coordination complex where iron is in the +2 oxidation state, coordinated with trifluoromethanesulfonate anions. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .

Preparation Methods

Direct Reaction of Anhydrous Iron(II) Chloride with Trifluoromethanesulfonic Acid

Synthetic Procedure

The most widely documented method involves the direct reaction of anhydrous iron(II) chloride (FeCl₂) with trifluoromethanesulfonic acid (CF₃SO₃H). As described in a foundational study , the process entails distilling freshly purified trifluoromethanesulfonic acid (20 mL) onto anhydrous FeCl₂ (12 mmol) under inert atmospheric conditions. The mixture is refluxed for 40 hours to ensure complete reaction, yielding a white solid product. The insoluble product is vacuum-filtered, washed with additional CF₃SO₃H to remove unreacted starting materials, and dried under vacuum at 50°C .

Reaction Conditions and Optimization

  • Temperature : Reflux conditions (typically 70–100°C) are critical to overcome the low solubility of FeCl₂ in CF₃SO₃H.

  • Time : Prolonged reflux (~40 hours) ensures quantitative conversion, as the reaction is limited by the heterogeneous solid-liquid interface .

  • Acid Purity : Use of freshly distilled CF₃SO₃H minimizes side reactions caused by residual water or decomposition products.

Analytical Characterization

The product is characterized by elemental analysis, redox titration, and spectroscopic methods. Key data include :

PropertyTheoretical ValueExperimental Value
Carbon Content6.78%6.75%
Iron Content15.8%15.9%
Hydrogen Content0.00%0.00%

The absence of hydrogen confirms the anhydrous nature of the product. Redox titration using potassium dichromate further validates the iron(II) oxidation state .

Metathesis Reaction Using Trifluoromethanesulfonate Salts

Critical Parameters

  • Salt Purity : Vacuum drying (-0.098 to -0.095 MPa, 50–200°C) of the intermediate M(CF₃SO₃)₂ ensures anhydrous conditions .

  • Stoichiometry : A 1:3 molar ratio of CF₃SO₃CF₃ to hydroxide minimizes unreacted starting material .

  • Temperature Control : Hydrolysis at -10–90°C prevents decomposition of thermally labile intermediates .

Challenges and Considerations

  • Byproduct Removal : Alkaline earth chlorides (e.g., CaCl₂) must be separated via filtration or solvent extraction.

  • Iron(II) Stability : The reaction must be conducted under inert atmosphere to prevent oxidation to Fe(III).

Comparative Analysis of Synthesis Routes

Yield and Efficiency

MethodYieldPurityScalability
Direct Acid Reaction >95%HighModerate
Metathesis 80–90%MediumHigh

The direct method offers superior purity but requires specialized equipment for prolonged reflux. The metathesis route is more scalable but introduces risks of chloride contamination.

Morphology and Solubility

Iron(II) trifluoromethanesulfonate synthesized via direct reaction forms an off-white to brownish powder with limited solubility in water . Nanopowder variants, achievable through controlled precipitation, exhibit enhanced reactivity in catalytic applications .

Industrial and Research Applications

  • Catalysis : Serves as a Lewis acid catalyst in organic synthesis due to the strong electron-withdrawing CF₃ group.

  • Materials Science : Used in thin-film deposition for electronic devices .

Chemical Reactions Analysis

Iron(II) Trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to iron(III) trifluoromethanesulfonate under certain conditions.

    Reduction: It can be reduced back to iron(0) or iron(I) in the presence of strong reducing agents.

    Substitution: The trifluoromethanesulfonate ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Ligands such as phosphines or amines under controlled conditions.

Major Products:

Scientific Research Applications

Catalysis in Organic Synthesis

Iron(II) trifluoromethanesulfonate is widely used as a catalyst in organic reactions, particularly for:

  • Hydrosilylation and Hydroboration : It promotes the addition of silane and borane groups to alkenes and alkynes, enhancing reaction efficiency and selectivity.
  • Cross-Coupling Reactions : Research indicates that iron(II) triflate demonstrates greater resistance to reduction compared to other iron halides. It has been successfully utilized in cross-coupling reactions involving aryl Grignard reagents with aryl chlorides and tosylates, achieving high yields .
  • Multicomponent Reactions : The compound catalyzes the synthesis of complex organic molecules through multicomponent cascade reactions, such as the formation of imidazolidinyl spirooxindole derivatives.

Biochemical Applications

This compound plays a crucial role in biochemical research:

  • Metalloenzyme Studies : It is used to investigate metalloenzyme mechanisms by interacting with cytochrome P450 enzymes, enhancing their catalytic activity.
  • Cell Signaling Modulation : The compound influences cellular processes by affecting signaling pathways and gene expression through interactions with transcription factors and kinases.

Material Science

In material science, this compound is utilized for:

  • Electrochromic Polymers : It facilitates the synthesis of iron(II) complexes that undergo electropolymerization to form thin films exhibiting reversible color changes upon electrochemical oxidation and reduction. This application holds promise for developing electrochromic devices.

Case Study 1: Catalysis Efficiency

A study demonstrated that this compound outperformed traditional catalysts in promoting cycloaddition reactions. The enhanced catalytic activity was attributed to the unique electronic properties of the triflate ligands, which stabilize reactive intermediates .

Case Study 2: Metalloenzyme Interaction

Research highlighted how this compound enhances the activity of cytochrome P450 enzymes. The compound's coordination with the enzyme's active site led to increased reaction rates in substrate metabolism, showcasing its potential as a biochemical tool .

Summary Table of Applications

Application AreaSpecific UsesKey Benefits
Organic SynthesisCatalysis in hydrosilylation and hydroborationHigh efficiency and selectivity
Cross-coupling reactionsGreater resistance to reduction
Multicomponent reactionsFormation of complex organic molecules
BiochemistryMetalloenzyme studiesEnhanced catalytic activity
Cell signaling modulationInfluence on gene expression
Material ScienceElectrochromic polymersDevelopment of responsive materials

Mechanism of Action

The mechanism by which Iron(II) Trifluoromethanesulfonate exerts its catalytic effects involves the coordination of the iron center with substrates, facilitating various chemical transformations. The trifluoromethanesulfonate ligands stabilize the iron center, allowing it to participate in redox reactions and ligand exchange processes. The molecular targets and pathways involved depend on the specific reaction and substrates used .

Comparison with Similar Compounds

Iron(II) Trifluoromethanesulfonate can be compared with other iron(II) and iron(III) sulfonates, such as:

Uniqueness: this compound is unique due to the strong electron-withdrawing effect of the trifluoromethanesulfonate ligands, which enhances its catalytic activity and stability in various chemical reactions.

Q & A

Basic Research Questions

Q. How can Iron(II) trifluoromethanesulfonate be synthesized and purified for laboratory use?

  • Methodology :

  • Synthesis : React iron(II) oxide or carbonate with trifluoromethanesulfonic acid under anhydrous conditions. For example, stoichiometric amounts of FeCO₃ and CF₃SO₃H can be refluxed in an inert solvent (e.g., acetonitrile) to yield the product .
  • Purification : Recrystallize from anhydrous ethanol or dichloromethane to remove unreacted acid or metal residues. Due to its hygroscopic nature (observed in related trifluoromethanesulfonate salts like Sn(OTf)₂), conduct purification in a glovebox or under dry nitrogen .
    • Purity Verification : Use elemental analysis (EA) and inductively coupled plasma mass spectrometry (ICP-MS) to confirm Fe²⁺ content and absence of Fe³⁺ impurities .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology :

  • Structural Analysis : X-ray diffraction (XRD) for crystal structure determination. For amorphous samples, pair Fourier-transform infrared spectroscopy (FTIR) with computational modeling to confirm CF₃SO₃⁻ ligand coordination .
  • Oxidation State Confirmation : Use Mössbauer spectroscopy to distinguish Fe²⁺ from Fe³⁺, as Fe³⁺ contamination can alter catalytic behavior .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures (>300°C, similar to Sn(OTf)₂) .

Q. How should this compound be stored to maintain stability?

  • Methodology :

  • Store in airtight containers under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption (hygroscopicity noted in triflate salts like Zn(OTf)₂) .
  • Avoid exposure to light and temperatures >40°C, as trifluoromethanesulfonate salts can decompose under harsh conditions .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill Management : Neutralize spills with sodium bicarbonate, then collect residues in sealed containers for hazardous waste disposal .
  • Transport Compliance : Classify as UN 3260 (corrosive solid, acidic) with packaging group II for international shipping .

Advanced Research Questions

Q. What mechanistic role does this compound play in Lewis acid-catalyzed C–X bond formation?

  • Methodology :

  • Mechanistic Probes : Use kinetic isotopic effects (KIEs) and in situ NMR to track ligand exchange dynamics. Compare with Cu(OTf)₂-catalyzed glycosylation, where the triflate anion stabilizes transition states via weak coordination .
  • Computational Studies : Density functional theory (DFT) to model Fe²⁺-substrate interactions, particularly in asymmetric catalysis (e.g., Friedel-Crafts alkylation) .

Q. How can reaction conditions be optimized for this compound in redox-active ligand systems?

  • Methodology :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) versus non-polar solvents (e.g., toluene) to balance Lewis acidity and solubility. For example, in Mo-quinone complexes, solvent polarity significantly affects O₂ reduction efficiency .
  • Additive Effects : Introduce redox-active ligands (e.g., 1,2-dimethoxybenzene derivatives) to enhance electron transfer. Monitor reaction progress via cyclic voltammetry .

Q. How to resolve contradictions in reported catalytic efficiencies of this compound?

  • Methodology :

  • Variable Isolation : Systematically test parameters like moisture content (hygroscopic salts may hydrolyze), Fe²⁺/Fe³⁺ ratios (via ICP-MS), and ligand purity. For instance, trace Fe³⁺ in "Iron(II)" samples can skew catalytic outcomes .
  • Cross-Validation : Reproduce experiments using standardized substrates (e.g., benzylation of anisole) and compare turnover numbers (TONs) with literature values .

Q. How does this compound compare to other transition metal triflates in cooperative catalysis?

  • Methodology :

  • Benchmarking : Conduct parallel reactions with Cu(OTf)₂, Zn(OTf)₂, and La(OTf)₃ under identical conditions. Measure yields and enantiomeric excess (ee) in asymmetric transformations .
  • Synergistic Systems : Pair Fe(OTf)₂ with chiral ligands (e.g., bisoxazolines) and compare performance to analogous Cu or Zn systems. Use X-ray absorption spectroscopy (XAS) to study metal-ligand coordination differences .

Properties

CAS No.

59163-91-6

Molecular Formula

CHF3FeO3S

Molecular Weight

205.92 g/mol

IUPAC Name

iron;trifluoromethanesulfonic acid

InChI

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7);

InChI Key

QZLVALRWETVYSE-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+2]

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O.[Fe]

Pictograms

Corrosive

Synonyms

iron(II) triflate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The ligand (0.833 g, 2.5 mmol) and triethylamine (0.505 g, 5 mmol) are dissolved in acetonitrile (5 ml). To this is added a solution of hexakis(acetonitrile) iron (II) trifluoromethanesulfonate (1.5 g, 2.5 mmol) in acetonitrile (5 ml) to yield a dark red solution. Sodium thiocyanate (0.406 g, 5 mmol) is then added and the reaction stirred for a further hour. The solvent is then removed under reduced pressure and the resulting solid is recrystallized from methanol to produce red microcrystals. Yield: 0.65 g (50%). Anal. Calc. for Fe1C23H29N7S2: C, 52.76; H, 5.59 and N, 18.74. Found: C 52.96; H, 5.53; N, 18.55. A mass spectrum displays the expected molecular ion peak [for Fe1C22H29N6S1]+ at m/z=465. The 1H NMR (300 MHz, CD3CN) δ=1.70(AB,2H), 2.0 (AB,2H), 2.24 (s,3H), 2.39 (m,2H), 2.70 (m,4H),3.68 (m,4H), 3.95 (m,4H), 4.2 (AB,2H), 7.09 (d,2H), 7.19 (d,2H), 7.52 (t,1H), 7.61 (d,1H). The IR spectrum (KBr) of the spectrum shows peaks at 1608 cm−1(pyridine) and strong peaks at 2099 and 2037 cm−1(SCN−)
[Compound]
Name
ligand
Quantity
0.833 g
Type
reactant
Reaction Step One
Quantity
0.505 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
hexakis(acetonitrile) iron (II) trifluoromethanesulfonate
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0.406 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
1(pyridine)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Iron(II) Trifluoromethanesulfonate
Iron(II) Trifluoromethanesulfonate
Iron(II) Trifluoromethanesulfonate

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